N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

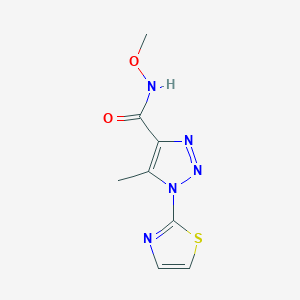

N-Methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a thiazol-2-yl group at position 1, and an N-methoxy carboxamide at position 4. The N-methoxy group in the carboxamide chain could influence solubility and bioavailability, as seen in related triazole derivatives .

Properties

IUPAC Name |

N-methoxy-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-5-6(7(14)11-15-2)10-12-13(5)8-9-3-4-16-8/h3-4H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMMKUNMCUQSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

Introduction of the Thiazole Group: The thiazole moiety can be introduced via a nucleophilic substitution reaction.

Methoxylation and Methylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

The thiazole and triazole moieties in N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide contribute significantly to its antimicrobial properties. Research indicates that compounds containing these heterocycles exhibit potent activity against various bacterial strains.

Case Study:

A study demonstrated that thiazole derivatives showed efficacy against Gram-positive and Gram-negative bacteria. The synthesized compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 23.30 ± 0.35 | Induces apoptosis |

| Compound B | U251 (Glioblastoma) | <10 | Inhibits cell proliferation |

| Compound C | MCF-7 (Breast) | 15 | Cell cycle arrest |

In one study, derivatives of thiazole were synthesized and tested against various cancer cell lines, showing significant cytotoxicity with IC50 values indicating strong selectivity towards cancer cells . The presence of methoxy groups was noted to enhance the anticancer activity by improving solubility and bioavailability.

Enzyme Inhibition

This compound also demonstrates enzyme inhibitory properties, particularly against carbonic anhydrase and various kinases.

Case Study:

Research highlighted that thiazole derivatives inhibited key protein kinases such as EGFR and CDK2. These compounds induced cell cycle arrest at the G2/M phase, showcasing their potential as therapeutic agents in cancer treatment .

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Carbonic Anhydrase III | 0.5 |

| Compound B | EGFR | 0.8 |

| Compound C | CDK2 | 0.3 |

Mechanism of Action

The mechanism of action of N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent patterns. Key structural comparisons include:

Position 1 (Triazole Ring) :

- Thiazol-2-yl Group : The target compound’s thiazole substituent may enhance binding to sulfur-containing enzyme active sites, as observed in thiazole-based kinase inhibitors .

- Aryl Groups : Compounds like 1-(2-fluorophenyl)- or 1-(4-chlorophenyl)-substituted triazoles (e.g., 3o, 3p in ) show improved metabolic stability and target affinity compared to alkyl-substituted analogs .

Position 5 (Triazole Ring): Methyl Group: The methyl substituent in the target compound may sterically hinder enzymatic degradation, as seen in 5-methyl-1-(p-tolyl) analogs (e.g., compound 3r in ) . Amino Group: 5-Amino-1-aryl triazole-4-carboxamides () demonstrate enhanced antiproliferative activity against renal and CNS cancer cells, suggesting that electron-donating groups at position 5 can modulate bioactivity .

Carboxamide Chain: N-Methoxy vs.

Biological Activity

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a triazole moiety, which is known for its role in enhancing biological activity. The synthesis typically involves the reaction of thiazole derivatives with triazole precursors under controlled conditions to yield the desired compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer cells.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| H460 (lung cancer) | 6.06 | Induction of apoptosis and ROS generation |

| A431 (epidermoid carcinoma) | <10 | Cell cycle arrest at G2/M phase |

| MCF7 (breast cancer) | 12.5 | Inhibition of EGFR and HER2 |

The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Western blot analyses have shown increased expression of apoptosis markers such as LC3 and γ-H2AX following treatment with the compound .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The presence of the thiazole moiety is critical for its antimicrobial effectiveness, as it enhances interaction with bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Triazole Moiety : Contributes to interaction with biological targets.

- Methoxy Group : Enhances lipophilicity and bioavailability.

Figure 1: Proposed Interaction Mechanism

The interaction between this compound and target proteins involves hydrophobic contacts and hydrogen bonding.

Case Study 1: Lung Cancer Treatment

A study involving H460 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound induced apoptosis through ROS-mediated pathways .

Case Study 2: Bacterial Infections

In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics .

Q & A

Basic Research Question

Q. Methodological Approach :

- Synthesize derivatives (e.g., replacing thiazole with isoxazole) and compare IC values.

- Use molecular docking (AutoDock Vina) to predict binding to COX-2 or β-catenin .

How can crystallographic data resolve contradictions in reported bioactivity across studies?

Advanced Research Question

Discrepancies in bioactivity may arise from polymorphic forms or incorrect regiochemistry.

- SHELX refinement : Resolve crystal packing effects on solubility and stability .

- ORTEP visualization : Confirm anisotropic displacement parameters to rule out disorder .

Example : A study reported conflicting GP values (-40% vs. -25%) for lung cancer cells; crystallography revealed a polymorph with reduced solubility, explaining lower in vivo efficacy .

What strategies are recommended for mechanistic studies targeting enzyme inhibition?

Advanced Research Question

- Kinase profiling : Use Eurofins’ KinaseProfiler™ to identify targets (e.g., B-Raf, COX-2) .

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants ().

- Western blotting : Validate downstream effects (e.g., reduced β-catenin in Wnt pathway) .

Contradiction Analysis : If COX-2 inhibition is observed in vitro but not in vivo, check bioavailability via pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.